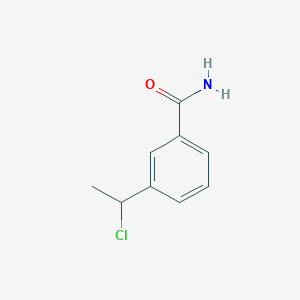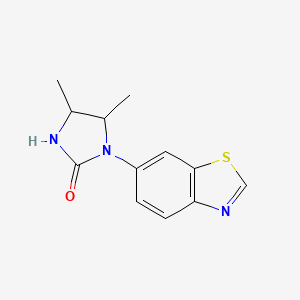
4-Fluoro-3-methoxy-5-methylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-methoxy-5-methylaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFNO. It is a derivative of benzenamine, characterized by the presence of a fluorine atom at the 4-position, a methoxy group at the 3-position, and a methyl group at the 5-position on the benzene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methoxy-5-methylaniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-methoxy-5-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzenamine derivatives .
Applications De Recherche Scientifique
4-Fluoro-3-methoxy-5-methylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-methoxy-5-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy and methyl groups can influence the compound’s overall reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-methoxybenzaldehyde
- 3-Fluoro-4-hydroxybenzaldehyde
- 2-Chloro-4-fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Uniqueness
4-Fluoro-3-methoxy-5-methylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of fluorine, methoxy, and methyl groups makes it a valuable intermediate for various synthetic applications .
Propriétés
Numéro CAS |
1357103-70-8 |
|---|---|
Formule moléculaire |
C8H11ClFNO |
Poids moléculaire |
191.63 g/mol |
Nom IUPAC |
4-fluoro-3-methoxy-5-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H10FNO.ClH/c1-5-3-6(10)4-7(11-2)8(5)9;/h3-4H,10H2,1-2H3;1H |
Clé InChI |
XULVRLDLMHNCCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)-1-(p-tolyl)-2-propyn-1-one](/img/structure/B8309510.png)







